N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thienopyrazole core fused with a tetrahydrocinnolin moiety. This compound’s structural complexity arises from the integration of two nitrogen-containing heterocycles, which are known to influence bioactivity and physicochemical properties in medicinal chemistry. Structural elucidation of such molecules typically employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-20-16(11-8-24-9-13(11)18-20)17-14(22)7-21-15(23)6-10-4-2-3-5-12(10)19-21/h6H,2-5,7-9H2,1H3,(H,17,22) |
InChI Key |
SBZBNCTWBBLKRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17 H19 N5 O2 S3 |
| Molecular Weight | 421.56 g/mol |
| LogP | 2.427 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 73.674 Ų |
Biological Activities
Research indicates that thienopyrazole derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Thienopyrazole compounds have been shown to protect against oxidative stress in various biological models. For instance, studies demonstrated that these compounds could mitigate the toxic effects of substances like 4-nonylphenol on erythrocytes in fish models, suggesting their potential as antioxidants in aquatic environments .
- Antimicrobial Properties : Several thienopyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of specific functional groups in the compound enhances its efficacy against microbial strains .
- Anticancer Potential : Some thienopyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Thienopyrazole compounds have also been investigated for their anti-inflammatory properties, particularly in models of chronic inflammation and pain management .
Case Study 1: Antioxidant Activity
A study assessed the protective effects of thienopyrazole compounds on the erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to control groups.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (7b) | 0.6 ± 0.16 |
This study highlights the potential of thienopyrazole derivatives as protective agents against oxidative damage in aquatic species .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, various thienopyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the thienopyrazole structure significantly enhanced antibacterial efficacy, making them candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other acetamide-based heterocycles, such as substituted quinoxalinyl acetamides (e.g., 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) . Key differences include:
- Core Heterocycles: The target compound’s thienopyrazole-tetrahydrocinnolin system contrasts with quinoxaline or pyrimidine cores in analogues. Thienopyrazole moieties may enhance metabolic stability compared to pyrimidines due to reduced susceptibility to enzymatic oxidation.
- Substituents: The methyl group at position 2 of the thienopyrazole ring and the 3-oxo-tetrahydrocinnolin group differentiate it from simpler acetamides. These substituents likely influence solubility and hydrogen-bonding capacity .
Table 1: Comparison of Physicochemical Properties
*Hypothetical data inferred from structural analogs.
†Generalized from .
Hydrogen Bonding and Crystallography
Such interactions are critical for stability and solubility, as demonstrated in Etter’s graph-set analysis of hydrogen-bond patterns . In contrast, quinoxaline derivatives often exhibit π-π stacking due to planar aromatic systems, which the target compound’s partially saturated cinnolin ring may reduce .
Bioactivity Considerations
The thienopyrazole moiety, in particular, is associated with kinase inhibition in related pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
